molecular formula C12H8O4S B14235622 Dibenzo[b,d]furan-1-sulfonic acid CAS No. 402598-43-0

Dibenzo[b,d]furan-1-sulfonic acid

Cat. No.: B14235622
CAS No.: 402598-43-0
M. Wt: 248.26 g/mol
InChI Key: VNEPVNGVCLASPP-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1-sulfonic acid is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring This compound is characterized by the presence of a sulfonic acid group attached to the first carbon of the dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-1-sulfonic acid typically involves the sulfonation of dibenzo[b,d]furan. One common method is the reaction of dibenzo[b,d]furan with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonic acid derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, reduced sulfonic acids, and various substituted dibenzo[b,d]furan derivatives.

Scientific Research Applications

Dibenzo[b,d]furan-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biological molecules, leading to changes in their structure and function. These interactions can affect enzyme activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the sulfonic acid group.

    Dibenzo[b,d]thiophene: A similar compound with a sulfur atom replacing the oxygen in the furan ring.

    Dibenzodioxin: A compound with two oxygen atoms in the central ring.

Uniqueness

Dibenzo[b,d]furan-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with biological and chemical systems.

Properties

CAS No.

402598-43-0

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

IUPAC Name

dibenzofuran-1-sulfonic acid

InChI

InChI=1S/C12H8O4S/c13-17(14,15)11-7-3-6-10-12(11)8-4-1-2-5-9(8)16-10/h1-7H,(H,13,14,15)

InChI Key

VNEPVNGVCLASPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3S(=O)(=O)O

Origin of Product

United States

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